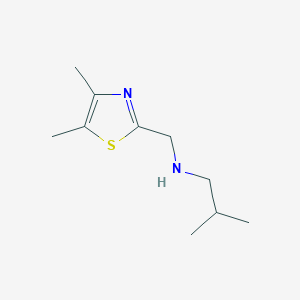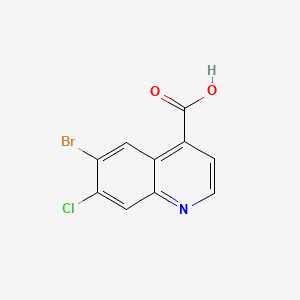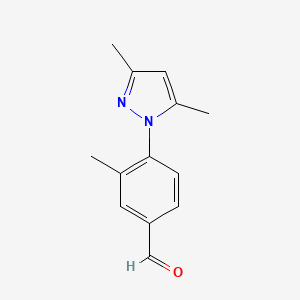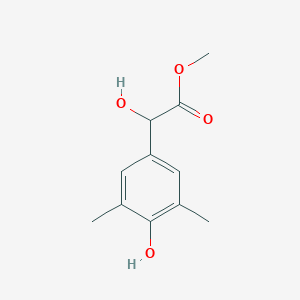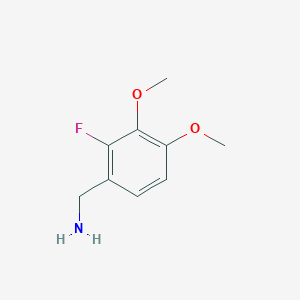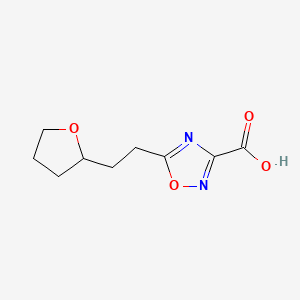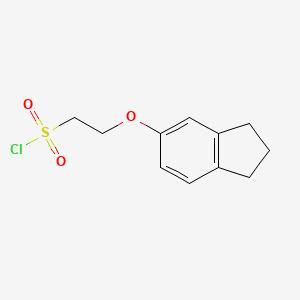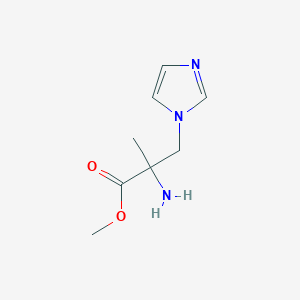
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate, often involves the use of catalysts and specific reaction conditions. One common method is the Mannich base technique, which uses a Cu (II) catalyst. This method has been found to be effective in producing imidazole derivatives with high yields .
Industrial Production Methods
Industrial production of imidazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms .
Applications De Recherche Scientifique
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: A bactericidal agent.
Uniqueness
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with an amino and methyl group makes it versatile for various applications, distinguishing it from other imidazole derivatives .
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
methyl 2-amino-3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C8H13N3O2/c1-8(9,7(12)13-2)5-11-4-3-10-6-11/h3-4,6H,5,9H2,1-2H3 |
Clé InChI |
ZQTJASZUDRLBJU-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=CN=C1)(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



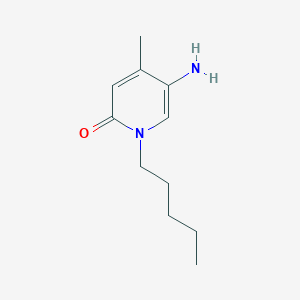

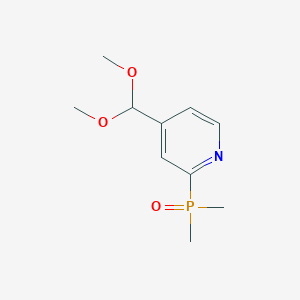
![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)
